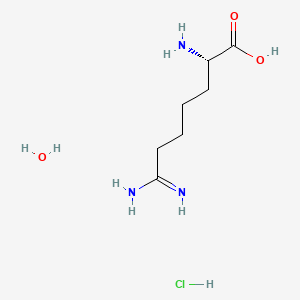

Indospicine hydrochloride monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

76467-71-5 |

|---|---|

Molecular Formula |

C7H18ClN3O3 |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

(2S)-2,7-diamino-7-iminoheptanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C7H15N3O2.ClH.H2O/c8-5(7(11)12)3-1-2-4-6(9)10;;/h5H,1-4,8H2,(H3,9,10)(H,11,12);1H;1H2/t5-;;/m0../s1 |

InChI Key |

LAVNSTLILGBRFK-XRIGFGBMSA-N |

Isomeric SMILES |

C(CCC(=N)N)C[C@@H](C(=O)O)N.O.Cl |

Canonical SMILES |

C(CCC(=N)N)CC(C(=O)O)N.O.Cl |

Origin of Product |

United States |

Chemical Profile

Indospicine (B103619) is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code for protein synthesis. mdpi.comrsc.org Its chemical structure is notable for the presence of an amidine group. sci-hub.ru The hydrochloride monohydrate is a common salt form used in research.

| Property | Data |

| IUPAC Name | (2S)-2,7-Diamino-7-iminoheptanoic acid |

| Chemical Formula | C₇H₁₅N₃O₂ |

| Molar Mass | 173.216 g·mol⁻¹ |

| Appearance (Hydrochloride) | Crystalline solid |

| Reactivity with Ninhydrin | Produces a purple color |

| Reactivity with Nitroprusside-alkaline ferricyanide | Produces a yellow color (indicating it is not a guanidine (B92328) derivative) |

| Ionic State (pH 2-10.5) | Single positive charge |

Data compiled from various chemical and toxicological sources. wikipedia.org

In strongly acidic conditions, indospicine can decompose to form L-α-amino-pimelic acid, while in strong alkaline conditions, it degrades into ammonia (B1221849) and an amide. wikipedia.org

Synthesis and Derivatization

The total synthesis of indospicine (B103619) has been achieved through various routes, providing a means to produce the compound for research purposes without relying on extraction from natural sources. rsc.orgsci-hub.ruresearchgate.net One of the earliest total syntheses started from 6-hydroxynorleucine, where the hydroxyl group was systematically replaced to form the final amidine group. sci-hub.ruresearchgate.net

More recent and efficient synthetic pathways have been developed. One such method begins with L-homoserine lactone. rsc.orgresearchgate.net Key steps in this synthesis include a zinc-mediated Barbier reaction with acrylonitrile, followed by a Pinner reaction, which effectively introduces the target amidine moiety. rsc.orgresearchgate.net This methodology is versatile and allows for the synthesis of deuterium-labelled isotopomers, such as [5,5,6-²H₃]-L-indospicine, which are invaluable for use as internal standards in analytical methods like mass spectrometry and for conducting metabolic studies. rsc.orgresearchgate.netmdpi.com

Toxicokinetic and Metabolic Fate Investigations

Absorption and Systemic Exposure Dynamics

The initial stages of indospicine's journey into the systemic circulation involve its transport across the intestinal barrier and its release from complex food matrices.

While indospicine (B103619) is known to be absorbed from the gastrointestinal tract, detailed studies investigating its specific transport mechanisms across intestinal cellular barriers, such as using in-vitro models like Caco-2 cells, are not extensively documented in the available scientific literature. As an analogue of the amino acid arginine, it is hypothesized that indospicine may utilize amino acid transporters for its absorption. mdpi.com However, without specific comparative transport studies, the precise pathways remain an area for further research.

Research has demonstrated that indospicine is highly bioaccessible from contaminated meat, even after cooking. A study on indospicine-contaminated camel meat showed that microwave cooking did not cause any significant degradation of the toxin. researchgate.netyoutube.com

During simulated human gastrointestinal digestion, the release of indospicine from the meat matrix was substantial. Key findings include:

Approximately 70% of indospicine was released from the meat into the liquid digesta during the gastric phase, which involves pepsin. researchgate.netyoutube.com

This release increased to over 90% during the intestinal phase with the addition of pancreatic enzymes. researchgate.netyoutube.com

These results indicate that intact, soluble indospicine is readily available for absorption in the small intestine following the consumption of contaminated meat. researchgate.netyoutube.com This high bioaccessibility is a critical factor in its potential for causing toxicity.

Distribution and Tissue Accumulation Studies

Once absorbed, indospicine distributes throughout the body and accumulates in various tissues, where it can persist for extended periods.

Indospicine is unusual in that it does not get incorporated into proteins but rather exists as a free amino acid in animal tissues. mdpi.com It accumulates in all tissues of animals that consume plants containing the toxin. futurebeef.com.au This accumulation has been documented in a range of herbivores, including cattle, camels, horses, and goats. agriculture.vic.gov.aumdpi.com

Studies in camels fed Indigofera spicata showed a ubiquitous distribution of indospicine. The highest concentrations were found in the pancreas and liver, followed by muscle, heart, and kidney. nih.gov Similarly, feeding trials with calves demonstrated significant accumulation in plasma, liver, and muscle over a 42-day period. researchgate.net

Below is a table summarizing the quantitative tissue distribution in camels necropsied after 33 days of ingesting Indigofera.

| Tissue | Mean Indospicine Concentration (mg/kg fresh weight) |

| Pancreas | 4.86 ± 0.56 |

| Liver | 3.60 ± 1.34 |

| Muscle | 2.63 |

| Heart | Data not specified |

| Kidney | Data not specified |

| Data derived from a study on camels fed Indigofera spicata. nih.gov |

A defining characteristic of indospicine is its persistence in animal tissues. Residues can be detected for several months after the animal has stopped consuming Indigofera plants. agriculture.vic.gov.aumdpi.com This slow elimination contributes to its cumulative toxic effects. mdpi.com

In a study involving camels, indospicine was still detectable in plasma three months after the cessation of an Indigofera-containing diet. nih.gov Depletion studies in both camels and calves have quantified the elimination rate from various tissues.

The table below shows the estimated elimination half-life of indospicine in different animal models.

| Animal Model | Tissue | Elimination Half-Life (days) |

| Camel | Plasma | 18.6 |

| Camel | Muscle | 15.9 |

| Calf | Plasma | 20 |

| Calf | Liver | 25 |

| Calf | Muscle | 31 |

| Data derived from studies on camels and calves after cessation of Indigofera feeding. nih.govresearchgate.net |

Quantitative analyses confirm that indospicine distribution is widespread but not uniform across tissues. As noted previously, studies in camels revealed the highest concentrations in the pancreas and liver. nih.gov

In a feeding trial with calves, maximum indospicine concentrations after 42 days reached approximately 15 mg/L in plasma, 19 mg/kg in liver, and 33 mg/kg in muscle tissue, highlighting significant accumulation in tissues consumed by humans and other animals. researchgate.net The different accumulation levels and elimination rates across tissues underscore the complex toxicokinetic profile of the compound. The ubiquitous distribution and high persistence in muscle tissue are of particular concern for food safety. nih.gov

Biotransformation and Metabolite Identification

The biotransformation of indospicine in mammalian systems is limited; however, microbial populations in herbivores play a significant role in its metabolism.

In vivo and in vitro studies have demonstrated that the primary metabolites of indospicine are formed through microbial action in the foregut of herbivores. nih.gov The principal breakdown products identified are 2-aminopimelamic acid (2-APAA) and 2-aminopimelic acid (2-APA). mdpi.comnih.govnih.gov These metabolites are the result of the hydrolysis of the amidino group of the indospicine molecule. mdpi.com

Following the consumption of Indigofera plant material by camels, these metabolites have been detected in various tissues. nih.govresearchgate.net In one study, 2-aminopimelamic acid was found in all examined tissues except for muscle, with the highest concentrations measured in the kidney, pancreas, and liver. nih.govresearchgate.net Lower levels of 2-aminopimelic acid were also identified in these same three tissues. nih.govresearchgate.net The presence of these metabolites serves as an indicator of recent Indigofera consumption. nih.gov

Table 1: Primary Metabolites of Indospicine

| Metabolite Name | Chemical Formula | Notes |

|---|---|---|

| 2-aminopimelamic acid | C₇H₁₄N₂O₃ | An intermediate metabolite formed during foregut microbial metabolism. nih.gov |

Indospicine is not readily metabolized by mammalian enzymatic pathways. mdpi.com Its unusual amidino group is resistant to degradation by known mammalian enzymes. nih.gov Consequently, the free amino acid accumulates in the tissues of animals that consume plants containing it, with residues detectable for several months after exposure ceases. mdpi.com

As an analogue of the amino acid arginine, indospicine's primary interaction with mammalian enzyme systems is inhibitory. mdpi.com It has been shown to be a competitive inhibitor of arginase, an essential enzyme in the urea (B33335) cycle. mdpi.com The affinity of arginase for indospicine is similar to its affinity for arginine, leading to a disruption of the urea cycle and protein synthesis. mdpi.com Specifically, indospicine has been found to inhibit the formation of arginyl-tRNA, a crucial step in ribosomal polypeptide synthesis. mdpi.com It is also thought that other enzymes involved in arginine metabolism may be similarly affected. mdpi.com

While direct mammalian metabolism is minimal, it is speculated that enzymes involved in arginine catabolism, such as those in the arginine deiminase pathway, might have the potential to break down indospicine, though this has been primarily discussed in the context of microbial, not mammalian, systems. nih.gov

Microbial Degradation and Detoxification Pathways

The primary route for indospicine detoxification occurs via microbial degradation in the digestive systems of herbivores.

Microbiota sourced from the foregut of camels and the rumen of cattle have demonstrated the ability to degrade indospicine. mdpi.comnih.govnih.gov In vitro studies have shown that these microbial populations can break down the toxin, converting it into its less toxic metabolites, 2-aminopimelamic acid and 2-aminopimelic acid. mdpi.commdpi.com

The efficiency of this degradation can be high, with camel foregut fluid showing the ability to biodegrade approximately 99% of indospicine from Indigofera spicata within a 48-hour incubation period. nih.govacs.org Similarly, cattle rumen fluid has been shown to achieve up to 97% degradation in the same timeframe. mdpi.comacs.org Time-dependent analyses revealed that degradation is often most rapid within the first 8 to 18 hours of incubation. nih.govacs.org Despite this capacity for degradation, the process may not be fast enough to prevent the absorption of the water-soluble indospicine into the intestines, leading to its accumulation in tissues. mdpi.comnih.govacs.org

Table 2: In Vitro Indospicine Degradation by Herbivore Microbiota

| Microbial Source | Degradation (%) | Incubation Time (hours) | Key Findings |

|---|---|---|---|

| Camel Foregut Fluid | ~99% | 48 | Rapid degradation (65 nmol/h) in the first 8-18 hours, followed by a slower rate. nih.govacs.org |

| Cattle Rumen Fluid | ~97% | 48 | Degradation confirmed, suggesting potential for detoxification. mdpi.comacs.org |

The microbial breakdown of indospicine consistently yields two primary products. The initial hydrolysis of the toxin results in the formation of 2-aminopimelamic acid (2-APAA). mdpi.commdpi.com This intermediate is then further metabolized to 2-aminopimelic acid (2-APA). mdpi.commdpi.com These degradation products have been successfully identified and quantified using techniques such as UPLC–MS/MS. mdpi.comnih.gov In some in vitro experiments, these degradation products were themselves observed to be further broken down by the microbial community toward the end of the incubation period. nih.gov

The effectiveness of indospicine degradation by gut microbiota is influenced by several key factors:

Microbial Community Composition and Adaptation: The specific species of microbes present and their adaptation to the substrate are crucial. mdpi.comnih.gov Studies using in vitro fermentation systems have shown that the rate of indospicine degradation increases over time as the rumen-derived microbes adapt to Indigofera as a nutritional source. mdpi.comnih.gov After several days of adaptation, the microbial community can degrade the toxin much more rapidly. mdpi.com

Digesta Retention Time: The amount of time the plant material (digesta) is retained in the rumen or foregut is a critical factor. nih.govresearchgate.netacs.org Although microbes can degrade indospicine, this process is in competition with the passage of digesta into the intestine for absorption. nih.govacs.org A shorter retention time may not allow for complete degradation before the toxin is absorbed. nih.govacs.org

Feed Quality: The quality of the animal's diet can influence digesta retention time. nih.govacs.org Higher quality diets may pass through the digestive system more quickly, increasing the outflow rate and allowing more unmetabolized indospicine to enter the intestines for absorption. researchgate.net

Compound Reference Table

| Compound Name |

|---|

| 2-aminopimelamic acid |

| 2-aminopimelic acid |

| Arginine |

| Indospicine |

Characterization of By-pass Mechanisms Enabling Toxin Absorption

The absorption of indospicine hydrochloride monohydrate is significantly influenced by by-pass mechanisms that allow the toxin to evade complete degradation in the gastrointestinal tract, particularly in ruminant animals. The characterization of these mechanisms is crucial for understanding the toxicokinetics of this compound.

The primary site of indospicine metabolism in ruminants is the foregut, where microbial populations can degrade the toxin. mdpi.comnih.govresearchgate.net However, this degradation process is in direct competition with the rate of passage of the toxin into the intestines, where it can be absorbed. mdpi.comnih.govresearchgate.net Several factors contribute to indospicine by-passing this initial metabolic barrier.

Indospicine is a water-soluble, free amino acid. mdpi.comnih.gov This property facilitates its rapid passage with the liquid phase of the digesta through the fermentation compartments of the digestive system. mdpi.comresearchgate.net Consequently, a significant portion of ingested indospicine can escape microbial breakdown in the rumen and become available for absorption in the small intestine. mdpi.comnih.gov

Research has demonstrated that the rate of microbial degradation of indospicine can be slow, sometimes requiring up to 48 hours for significant breakdown in in vitro studies. nih.gov This slow degradation rate may not be sufficient to prevent the toxin from moving from the foregut into the intestine, where it is readily absorbed. nih.gov

Studies involving simulated human gastrointestinal digestion have shown that indospicine is chemically stable and is efficiently released from contaminated meat matrices during gastric and intestinal phases. nih.govresearchgate.net This high bioaccessibility ensures that the toxin is available in a soluble form for absorption across the intestinal wall. nih.govresearchgate.net

Furthermore, in vitro studies using human intestinal cells have suggested that indospicine may have a higher permeability across the intestinal barrier compared to arginine, a structurally similar amino acid. nih.gov This suggests the possibility of a preferential uptake mechanism, which would further enhance its absorption. nih.gov

The following tables summarize key findings from research on the by-pass mechanisms of indospicine absorption.

Table 1: Factors Influencing Indospicine By-pass of Rumen Metabolism

| Factor | Observation | Implication for Absorption | Citation |

| Physicochemical Properties | Water-soluble free amino acid | Rapid passage with liquid digesta, escaping microbial degradation. | mdpi.comnih.gov |

| Microbial Degradation Rate | Can be slow (up to 48h for significant breakdown in vitro) | Insufficient time for complete degradation before passage to the intestine. | nih.gov |

| Gastrointestinal Transit | Competition between degradation and outflow rate | Faster outflow allows more undegraded toxin to reach the absorptive surfaces of the intestine. | mdpi.comnih.govresearchgate.net |

| Chemical Stability | Stable during simulated gastric and intestinal digestion | The toxin remains intact and available for absorption. | nih.govresearchgate.net |

| Bioaccessibility | High release from food matrix (e.g., meat) during digestion | Increased concentration of soluble indospicine available for uptake. | nih.govresearchgate.net |

| Intestinal Permeability | Potentially higher than its analogue, arginine, in in vitro models | Suggests a possible preferential uptake mechanism, enhancing absorption efficiency. | nih.gov |

Table 2: Summary of In Vitro Indospicine Release During Simulated Digestion

| Digestion Phase | Percentage of Indospicine Released from Meat Matrix | Key Finding | Citation |

| Gastric Phase | ~70% | Significant release of indospicine occurs in the stomach. | nih.gov |

| Intestinal Phase | >90% | The majority of indospicine becomes bioaccessible for absorption in the small intestine. | nih.gov |

These findings collectively illustrate that the absorption of indospicine is not solely dependent on its initial ingestion but is heavily influenced by a series of factors that allow it to by-pass metabolic degradation in the foregut of ruminants and to be efficiently released and absorbed in the lower gastrointestinal tract.

Advanced Analytical Methodologies for Indospicine Hydrochloride Monohydrate Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for indospicine (B103619) analysis, offering high sensitivity and specificity. This platform allows for the definitive identification and quantification of the toxin, even in complex sample matrices.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in the analysis of indospicine, providing rapid and highly sensitive quantification. researchgate.net Researchers have developed and validated robust UPLC-MS/MS methods to determine indospicine levels in various tissues, such as camel meat. nih.govresearchgate.net These methods are noted for their reproducibility and high recovery efficiency. nih.gov A key feature of these advanced methods is the use of an isotopically labeled internal standard, which ensures the highest degree of accuracy in quantification. researchgate.net

Validated UPLC-MS/MS methods have achieved a quantitation limit (LOQ) as low as 0.1 mg/kg in meat tissues. nih.govresearchgate.net Studies utilizing this technique on camel meat samples from central Australia found that while approximately 50% of samples were contaminated, the majority (95%) contained less than 1 mg/kg of indospicine, with the highest level detected at 3.73 mg/kg (fresh weight). researchgate.netnih.govresearchgate.net Further analysis of various tissues at necropsy showed the highest accumulation in the pancreas (4.86 ± 0.56 mg/kg) and liver (3.60 ± 1.34 mg/kg). researchgate.netresearchgate.net

Table 1: UPLC-MS/MS Method Performance for Indospicine Quantification in Camel Tissue

| Parameter | Finding | Source(s) |

|---|---|---|

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.gov, researchgate.net, researchgate.net |

| Internal Standard | Isotopically labeled indospicine | nih.gov, researchgate.net |

| Limit of Quantification (LOQ) | 0.1 mg/kg | nih.gov, researchgate.net, researchgate.net |

| Limit of Detection (LOD) | 0.05 mg/kg | researchgate.net, researchgate.net |

| Reproducibility | High | nih.gov, researchgate.net |

| Recovery Efficiency | High | nih.gov, researchgate.net |

To enhance chromatographic retention and improve detection sensitivity, pre-column derivatization strategies are often employed. Phenylisothiocyanate (PITC) is a common derivatizing agent used in the analysis of amino acids, including indospicine. usc.edu.auusda.govusda.gov In this approach, the sample is treated with a PITC solution following extraction. usda.govusda.gov This reaction tags the indospicine molecule, creating a PITC-derivative that can be more readily analyzed by LC-MS/MS. usda.govusda.gov

This derivatization technique has been successfully applied to quantify indospicine in plant material from Indigofera species. usda.govusda.gov An analytical method based on the PITC derivative of indospicine demonstrated linearity over a concentration range of 1.0–25 µg/mL, with a recovery of 86% and an intra-day precision of 4.7% (RSD). usda.govusda.gov

While derivatization is effective, it adds complexity and time to sample preparation. Consequently, methods for the direct analysis of underivatized indospicine have been developed. researchgate.net One such technique utilizes Heptafluorobutyric Acid (HFBA) as an ion-pairing reagent in the mobile phase for UPLC-MS/MS analysis. researchgate.net HFBA is known to increase the affinity of amino acids for the reverse-phase column support, improving chromatographic separation without the need for a chemical derivatization step. researchgate.net This non-derivatization approach, combined with a Stable Isotope Dilution Assay (SIDA), provides a repeatable and efficient method for quantifying indospicine directly in camel muscle samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques

Prior to the widespread adoption of LC-MS, High-Performance Liquid Chromatography (HPLC) with UV detection was a primary tool for indospicine analysis. While generally less sensitive and specific than mass spectrometry, HPLC-UV methods remain relevant and effective for certain applications.

HPLC methods for indospicine typically require pre-column derivatization with an agent like Phenylisothiocyanate (PITC) to allow for ultraviolet (UV) detection. usc.edu.aunih.gov After derivatization, the indospicine-PITC derivative can be detected at a wavelength of 254 nm. usc.edu.aunih.gov

A rapid and reliable HPLC-UV method was developed for analyzing indospicine in horsemeat and serum. usc.edu.aunih.gov Samples were extracted, deproteinized via ultrafiltration, and then derivatized with PITC. nih.gov The analysis demonstrated good linearity and recovery. usc.edu.aunih.gov

Table 2: HPLC-UV Method Parameters for Indospicine Analysis in Biological Samples

| Parameter | Horsemeat Extract | Horse Serum | Source(s) |

|---|---|---|---|

| Derivatization Agent | Phenylisothiocyanate (PITC) | Phenylisothiocyanate (PITC) | usc.edu.au, nih.gov |

| Detection Wavelength | 254 nm | 254 nm | usc.edu.au, nih.gov |

| Linear Concentration Range | 0.4 µg/mL to 20 µg/mL | 0.17 µg/mL to 16.67 µg/mL | usc.edu.au, nih.gov |

| Mean Recovery | 87.2 ± 6.8 % | 97.3 ± 9.9 % | usc.edu.au, nih.gov |

| Analysis Time | 31 minutes | 36 minutes | usc.edu.au, nih.gov |

A significant analytical challenge in indospicine research is its chromatographic separation from structurally similar amino acids, most notably arginine. researchgate.netusda.gov Indospicine differs from arginine only by a single methylene (B1212753) group in its carbon chain. usda.gov

Using a Pico-Tag C18 column, methods have been developed that successfully separate the PITC derivative of indospicine from other amino acids in biological samples like horsemeat and serum. usc.edu.aunih.gov However, the resolution from arginine remains a critical issue. Under some chromatographic conditions developed for LC-MS analysis of the PITC derivative, arginine-PITC was found to co-elute with indospicine-PITC. usda.gov This co-elution makes accurate quantification using a non-specific detector like UV impossible under those conditions, reinforcing the necessity of mass spectrometry for definitive differentiation and analysis. usda.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Indospicine |

| Indospicine hydrochloride monohydrate |

| Arginine |

| Phenylisothiocyanate (PITC) |

| Heptafluorobutyric Acid (HFBA) |

| 2-aminopimelamic acid |

Isotopic Dilution Methodologies

Isotopic dilution analysis is a powerful technique for the accurate quantification of analytes in complex matrices. It involves the use of a stable, isotopically labeled version of the analyte as an internal standard. This standard is added to the sample at the beginning of the analytical process, and it experiences the same chemical and physical manipulations as the native analyte. The ratio of the native analyte to the isotopically labeled standard is measured at the end of the analysis, allowing for precise quantification that corrects for losses during sample preparation and instrumental analysis.

The development of a Stable Isotope Dilution Assay (SIDA) has been a significant advancement for the accurate quantification of indospicine. This method typically involves the synthesis of an isotopically labeled indospicine standard, such as deuterium-labeled indospicine (e.g., d4-indospicine). This labeled standard is then used in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly selective and sensitive detection.

The application of SIDA has been demonstrated in various studies for the analysis of indospicine in complex biological matrices, including plant material and animal tissues. For instance, a validated method utilizing a synthesized d4-indospicine internal standard has been successfully applied to quantify indospicine in the foliage of Indigofera species and in the tissues of cattle that have consumed these plants. This approach provides a robust and reliable means of determining indospicine concentrations, which is essential for understanding its toxicokinetics and for assessing the risk of exposure to humans and animals.

Sample Preparation and Extraction Protocols for Diverse Biological Matrices

The effective extraction of indospicine from complex biological matrices is a critical step in its analysis. The choice of extraction protocol depends on the nature of the sample, with different methods optimized for plant and animal tissues.

The extraction of indospicine from the foliage of Indigofera species, the primary source of this toxin, typically involves homogenization of the plant material followed by extraction with an acidic aqueous solution. Common extraction solvents include dilute hydrochloric acid or trichloroacetic acid (TCA). The acidic conditions facilitate the solubilization of indospicine, which is a basic amino acid. Following the initial extraction, a solid-phase extraction (SPE) step is often employed to clean up the extract and concentrate the analyte before analysis by LC-MS/MS. This purification step is crucial for removing interfering compounds from the plant matrix that could suppress the ionization of indospicine in the mass spectrometer.

The extraction of indospicine from animal tissues and fluids presents its own set of challenges due to the high protein and fat content of these matrices. For tissues such as meat, liver, and pancreas, the protocol generally begins with homogenization of the tissue sample. This is followed by protein precipitation, often using an acidic reagent like TCA, to release the indospicine into the supernatant.

For biological fluids like serum and plasma, the sample preparation is typically simpler, often involving direct protein precipitation with an organic solvent or acid. Following the initial extraction and protein removal, the resulting extract is usually subjected to a solid-phase extraction (SPE) cleanup. This step is vital for removing salts, lipids, and other matrix components that can interfere with the LC-MS/MS analysis. The choice of SPE sorbent is critical for achieving high recovery and a clean extract.

Method Validation and Performance Characteristics (e.g., linearity, recovery, precision, limits of quantitation)

The validation of any analytical method is essential to ensure that it is fit for its intended purpose. For indospicine analysis, method validation typically involves the assessment of several key performance characteristics, as outlined by international guidelines.

Linearity: The linearity of the method is determined by analyzing a series of calibration standards at different concentrations. The response of the instrument should be proportional to the concentration of indospicine over a defined range. For LC-MS/MS methods, a linear range spanning several orders of magnitude is often achieved.

Recovery: The recovery of the method is a measure of the efficiency of the extraction process. It is determined by spiking a blank matrix with a known amount of indospicine and comparing the measured concentration to the theoretical concentration. High and consistent recovery is desirable.

Precision: The precision of the method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different concentration levels (intra-day and inter-day precision).

Limits of Quantitation (LOQ): The LOQ is the lowest concentration of indospicine in a sample that can be reliably quantified with an acceptable level of precision and accuracy. For food safety applications, a low LOQ is crucial for detecting indospicine at levels that may pose a risk to consumers.

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the determination of indospicine in various matrices.

| Performance Characteristic | Typical Value/Range |

| Linearity (R²) | > 0.99 |

| Recovery | 80-110% |

| Precision (RSD) | < 15% |

| Limit of Quantitation (LOQ) | 0.01 - 1.0 µg/g (tissue) or µg/mL (fluid) |

These validated methods provide the necessary tools for accurate and reliable quantification of indospicine, which is fundamental for ongoing research into its toxicology, metabolism, and environmental fate.

In Vitro and Ex Vivo Research Models

Mammalian Cell Culture Models for Mechanistic Studies

Mammalian cell cultures provide a fundamental tool for dissecting the cellular and molecular mechanisms of action of indospicine (B103619). By using specific cell lines, researchers can investigate cytotoxicity, metabolic pathways, and transport processes in a targeted manner.

The human hepatocellular carcinoma cell line, HepG2, is a widely used model for studying liver-specific toxicity and metabolism. Research has shown that indospicine exhibits significant cytotoxicity in these cells. researchgate.net Studies comparing the effects of indospicine and its metabolite, 2-aminopimelic acid, to the structurally similar amino acid arginine, found that both indospicine and its metabolite were more cytotoxic. researchgate.net Notably, HepG2 liver cells displayed the highest sensitivity to indospicine when compared to other cell lines, a finding that aligns with observations of liver toxicity in animals. researchgate.net

Table 1: Cytotoxicity of Indospicine in Different Human Cell Lines

| Cell Line | Cell Type | Relative Cytotoxicity of Indospicine |

| HepG2 | Hepatocellular Carcinoma | Highest |

| Caco-2 | Colorectal Adenocarcinoma | Lower than HepG2 |

| HT29-MTX-E12 | Colorectal Adenocarcinoma | Lower than HepG2 |

This table summarizes the relative cytotoxicity of indospicine across different human cell lines as observed in comparative in vitro studies. researchgate.net

To understand how indospicine is absorbed and transported across the intestinal barrier, researchers utilize colorectal adenocarcinoma cell lines like Caco-2 and HT29-MTX-E12. researchgate.net These cells can form a polarized monolayer that mimics the intestinal epithelium. researchgate.netnih.gov Co-cultures of Caco-2 and the mucus-secreting HT29-MTX cells are often employed to create a more physiologically relevant model of the human intestine. researchgate.netnih.gov

In vitro transport studies using these models have revealed that indospicine has a transport rate across the intestinal barrier that is two times higher than that of arginine. researchgate.net This suggests a preferential uptake of indospicine, which could increase the risk of toxicity following the consumption of contaminated products. researchgate.net

Table 2: In Vitro Intestinal Transport Comparison

| Compound | Relative Transport Rate |

| Indospicine | 2-fold higher than Arginine |

| Arginine | Baseline |

This table illustrates the comparative in vitro transport rate of indospicine versus arginine across a simulated intestinal barrier. researchgate.net

The effects of indospicine on immune cells have been investigated using lymphocyte cell culture systems. Research has demonstrated that indospicine can inhibit DNA synthesis in lymphocytes stimulated to proliferate. researchgate.net This antiproliferative effect suggests potential immunomodulatory or cytotoxic activity on dividing immune cells. Studies on the genotoxic potential of various compounds often use human peripheral lymphocytes to assess DNA damage. researchgate.netnih.gov

While specific studies on the direct effects of indospicine hydrochloride monohydrate on bone marrow cell cultures are not detailed in the provided context, these systems are standard models for evaluating the lymphotoxicity of xenobiotics. researchgate.net

Gastrointestinal Digestion Models for Bioaccessibility Assessment

To determine how much of a compound is released from a food matrix and becomes available for absorption in the gut, scientists use simulated gastrointestinal digestion models. These ex vivo systems replicate the chemical and enzymatic conditions of the stomach and small intestine.

The initial phase of digestion is simulated using an artificial gastric environment. This typically involves adjusting the pH to acidic levels (around 2.0-3.0) and introducing the digestive enzyme pepsin. nih.govnih.govmdpi.com Studies on indospicine-contaminated meat have shown that the compound remains stable under these acidic conditions. researchgate.net During this simulated gastric phase, approximately 70% of the indospicine is released from the meat matrix into the liquid "digest," making it more available for subsequent absorption. researchgate.net

Following the gastric phase, the model transitions to simulate the conditions of the small intestine. This involves neutralizing the pH to around 7.0 and adding a mixture of pancreatic enzymes (pancreatin) and bile salts. nih.govnih.gov Research has shown that in this intestinal phase, the release of indospicine from the food matrix increases to over 90%. researchgate.net This high level of release indicates that the compound is highly bioaccessible and can be readily absorbed by the small intestine. researchgate.net The stability and high bioaccessibility of indospicine throughout the digestive process underscore the potential for its absorption after ingestion. researchgate.netnih.gov

Table 3: Indospicine Release During Simulated Gastrointestinal Digestion

| Digestion Phase | Key Enzymes/Conditions | Percentage of Indospicine Released from Matrix |

| Gastric | Pepsin, Acidic pH | ~70% |

| Intestinal | Pancreatin, Bile, Neutral pH | >90% |

This table shows the percentage of indospicine released from a contaminated meat matrix during sequential simulated digestion phases. researchgate.net

Microbial Fermentation Systems for Detoxification Research

Microbial fermentation systems are pivotal in studying the biodegradation of indospicine. These models simulate the digestive processes of herbivores to understand and potentially enhance the detoxification of this compound.

In vitro incubation models using rumen and foregut fluid have been instrumental in demonstrating the potential for microbial degradation of indospicine. nih.govnih.gov Studies have shown that free amino acids can be metabolized by rumen microbes, suggesting a pathway for indospicine detoxification. nih.gov Research has utilized foregut fluid from camels and rumen fluid from cattle to investigate the biodegradability of indospicine present in Indigofera spicata. nih.gov

One comparative study involved a 48-hour in vitro incubation using fluid samples from 15 feral camels and a fistulated cow. nih.govacs.org The results showed a high degree of indospicine degradation, ranging from 97% in cattle rumen fluid to 99% in camel foregut fluid. nih.govacs.orgresearchgate.net This suggests that the microbial populations within the foregut of these animals have a significant capacity to break down the toxin. mdpi.com The degradation process is hypothesized to be similar between the camel foregut and cattle rumen. nih.gov

A time-dependent analysis using pooled foregut fluid from camels on a roughage diet revealed that indospicine degradation was rapid in the initial phase. nih.govacs.org The degradation rate was approximately 65 nmol/h during the first 8 to 18 hours of incubation, which then slowed to 12 nmol/h between 18 and 48 hours. nih.govacs.orgresearchgate.net This research identified 2-aminopimelamic acid and 2-aminopimelic acid as the primary degradation products. nih.govmdpi.com Despite the high degradation efficiency in vitro, the water-soluble nature of indospicine may allow it to pass from the rumen into the intestine and be absorbed before degradation is complete in a live animal. mdpi.com

Table 1: In Vitro Degradation of Indospicine by Rumen and Foregut Fluid

| Microbial Source | Incubation Time (hours) | Indospicine Degradation (%) | Degradation Rate | Key Metabolites |

|---|---|---|---|---|

| Cattle Rumen Fluid | 48 | 97% | Not specified | 2-aminopimelamic acid, 2-aminopimelic acid |

| Camel Foregut Fluid | 48 | 99% | Not specified | 2-aminopimelamic acid, 2-aminopimelic acid |

| Camel Foregut Fluid (Time-course) | 8-18 | Not specified | 65 nmol/h | Not specified |

| Camel Foregut Fluid (Time-course) | 18-48 | Not specified | 12 nmol/h | Not specified |

Building on the findings from incubation models, researchers have focused on enriching and cultivating specific microbial populations to enhance indospicine detoxification. mdpi.comnih.gov The goal is to develop a mixed microbial inoculum that could potentially be used to reduce the toxic effects in grazing livestock. nih.gov

In one study, bovine rumen fluid was used as the microbial source in a single-chamber in vitro anaerobic fermentation system. mdpi.comnih.gov The system was continuously supplied with Indigofera spicata plant material over a 14-day period. nih.gov The ability of the cultivated microbial population to degrade indospicine was monitored over time. mdpi.comnih.gov

The results demonstrated that the fermentation system not only maintained but also promoted the growth of microbial populations with an enhanced capacity for indospicine degradation. nih.gov Initially, after five days of fermentation, the fluid degraded indospicine at a rate comparable to earlier incubation studies, with about 35% degraded in the first nine hours. mdpi.com However, a significant improvement was observed over the course of the experiment. Within eight days of starting the fermentation, the enriched microbial population was capable of completely degrading the provided indospicine within a 24-hour period, converting it to 2-aminopimelamic acid and 2-aminopimelic acid. mdpi.comnih.govnih.gov This 100% degradation within 24 hours is a favorable timeframe when compared to the average retention time of ingested material in the rumen of livestock. nih.gov

Table 2: Enhanced Indospicine Degradation by Enriched Microbial Cultures

| Fermentation Day | Incubation Time (hours) | Indospicine Degradation (%) |

|---|---|---|

| Day 5 | 9 | ~35% |

| Day 5 | 48 | ~99.4% |

| Day 8 | 24 | 100% |

Cell-Free Systems for Biochemical Characterization (e.g., arginase activity, protein synthesis)

Cell-free protein synthesis (CFPS) systems are versatile in vitro platforms for producing proteins without the use of living cells. plos.orgmdpi.com These systems contain the essential translational machinery, such as ribosomes and enzymes, from cell lysates and allow for direct manipulation of the reaction environment. mdpi.comfrontiersin.org This makes them ideal for studying the biochemical effects of specific compounds, including cytotoxic proteins, and for characterizing enzyme activity. plos.orgfrontiersin.org

In the context of indospicine, which is a structural analogue of the amino acid arginine, its interaction with enzymes that metabolize arginine is of significant interest. nih.gov Research has evaluated indospicine's effect on recombinant human arginase I, an enzyme that degrades arginine. nih.gov Studies show that indospicine is not degraded by this enzyme and, at its effective concentrations, does not inhibit the enzyme's activity. nih.gov

Furthermore, the impact of indospicine on protein synthesis has been investigated. In studies with human colorectal cancer cells deprived of arginine, indospicine was found to trigger caspase-dependent apoptosis. nih.gov Notably, this effect was reversed when translation inhibitors were introduced, suggesting that indospicine's mechanism of action is linked to protein synthesis. nih.gov Cell-free systems provide a direct method to explore such interactions by allowing researchers to precisely control the components of the synthesis reaction and directly measure the output of specific proteins in the presence of the compound under investigation. plos.orgnih.gov

In Vivo Animal Models for Mechanistic Toxicokinetic Studies

Rodent Models (e.g., mice, rats) for Biochemical Pathway Elucidation and Tissue Accumulation

Rodent models have been instrumental in elucidating the fundamental biochemical pathways affected by indospicine (B103619) and observing its effects on tissues. Early studies identified indospicine as the toxic agent in Indigofera species through in vivo rodent toxicity studies. researchgate.net

In rats, oral administration of indospicine has been shown to significantly inhibit the incorporation of radiolabeled leucine (B10760876) into proteins in the liver and serum. mdpi.com This inhibition of protein synthesis is followed by a notable increase in liver triglycerides. mdpi.com Further mechanistic studies have revealed that indospicine acts as a competitive inhibitor of arginase in rat liver homogenates, with an affinity for the enzyme similar to that of its natural substrate, arginine. mdpi.com This interference with the urea (B33335) cycle and arginine metabolism is a key aspect of its toxicity.

Studies involving the subcutaneous injection of indospicine into mice have demonstrated the accumulation of fat and cytological changes within the liver. mdpi.com These effects could be mitigated by the simultaneous injection of arginine, highlighting the competitive antagonism between indospicine and arginine. mdpi.com This antagonism is believed to disrupt not only protein synthesis but also other metabolic pathways where arginine is a precursor, such as the synthesis of nitric oxide, urea, and creatine. mdpi.com

Ruminant Models (e.g., cattle, sheep, goats) for Bioaccumulation and Systemic Metabolism

Ruminant models are essential for understanding how indospicine is processed in livestock that are likely to graze on Indigofera. Studies have shown that indospicine accumulates as a free amino acid in the tissues of cattle, sheep, and goats consuming these plants. researchgate.netmdpi.com A significant finding in ruminants is the role of the rumen microbiome in metabolizing indospicine. In vitro studies using bovine ruminal fluid have demonstrated that microbes can degrade indospicine, potentially reducing its systemic absorption and toxicity. nih.govnih.govfuturebeef.com.au This ruminal metabolism is a key difference compared to monogastric animals. ninaswarriors.com

Despite this microbial degradation, significant bioaccumulation still occurs. In a depletion trial with calves fed Indigofera spicata, indospicine was found to persist in tissues long after the plant was removed from their diet. The elimination half-life was estimated to be approximately 20 days in plasma, 25 days in the liver, and 31 days in muscle, indicating a slow clearance rate. researchgate.net

Feeding trials with calves have quantified the accumulation in various tissues. After a 42-day feeding period, maximum concentrations reached 15 mg/L in plasma, 19 mg/kg in the liver, and 33 mg/kg in muscle. researchgate.net These persistent residues are a major concern for food safety, as meat from these animals can be toxic to other species, particularly dogs. researchgate.netdpi.qld.gov.au

**Table 1: Indospicine Accumulation in Calves (Bos taurus) Fed *Indigofera spicata***

Camel Models for Gastrointestinal Metabolism and Tissue Distribution

Camels are also known to graze on Indigofera species, and studies on these animals have provided valuable insights into the gastrointestinal metabolism and tissue distribution of indospicine. nih.gov Similar to ruminants, in vitro experiments have shown that microbes in the camel foregut fluid can metabolize indospicine. nih.govnih.gov This metabolism, however, is in competition with the absorption of the toxin from the digestive system. nih.gov

In vivo studies where camels were fed Indigofera spicata have identified two primary metabolites of indospicine resulting from foregut metabolism: 2-aminopimelamic acid and 2-aminopimelic acid. nih.govnih.gov Following a 32-day feeding trial, analysis of tissues from euthanized camels revealed a wide distribution of indospicine. The highest concentrations were found in the pancreas and liver. nih.gov The metabolite 2-aminopimelamic acid was detected in most tissues, with the exception of muscle, while 2-aminopimelic acid was only found in the kidney, pancreas, and liver. nih.gov This indicates that while metabolism occurs, the parent compound still undergoes significant systemic distribution. researchgate.netresearchgate.net

Table 2: Distribution of Indospicine and its Metabolites in Camel Tissues

Equine Models for Systemic Distribution and Analytical Method Development

Horses are known to be affected by "Birdsville disease," a neurological condition associated with grazing Indigofera linnaei. mdpi.com While horses appear more resistant to the liver-damaging effects of indospicine compared to other species, they do accumulate the toxin in their tissues, including muscle. mdpi.comninaswarriors.com This accumulation poses a significant risk of secondary poisoning, particularly for dogs fed contaminated horse meat. mdpi.com

Research using equine models has been crucial for developing and validating analytical methods to detect and quantify indospicine in biological samples. A rapid and reliable High-Performance Liquid Chromatography (HPLC) method was developed for the analysis of indospicine in horse meat and serum. nih.gov This method involves pre-column derivatization with phenylisothiocyanate, followed by separation and UV detection. nih.gov Such analytical methods are vital for monitoring indospicine levels in the food chain and for research purposes. usda.gov

Study Design Considerations for Toxicokinetic Profiling

The design of toxicokinetic studies for indospicine is critical for accurately assessing exposure and risk. These studies must consider the unique properties of the compound, such as its persistence and the formation of metabolites. nih.gov

Toxicokinetic studies for indospicine typically involve two distinct phases: an accumulation phase and a depletion phase. researchgate.netresearchgate.net During the accumulation phase, animals are fed a diet containing a known amount of indospicine, and regular samples (e.g., blood, tissue biopsies) are taken to monitor the increase in concentration. researchgate.netnih.gov This continues until a plateau or steady-state concentration is approached. researchgate.netresearchgate.net

The depletion phase begins once the indospicine-containing feed is withdrawn. nih.govresearchgate.net Monitoring continues for an extended period, often several months, due to the slow elimination of indospicine from tissues. mdpi.comresearchgate.net In a camel study, indospicine was still detectable in plasma 100 days after the cessation of Indigofera consumption. nih.gov This long depletion phase is a critical design element for determining the persistence of residues. researchgate.net

A key consideration in study design is the assessment of not only the parent compound but also its metabolites. In camel studies, the clearance rate for the metabolites 2-aminopimelamic acid and 2-aminopimelic acid was found to be considerably faster than for indospicine itself. nih.govnih.gov While indospicine persisted in plasma for over 100 days, its metabolites were cleared more rapidly. nih.gov This suggests that the metabolites could serve as biomarkers for recent Indigofera consumption, whereas the parent compound indicates longer-term exposure. nih.gov The distribution patterns of these metabolites also differ from indospicine, with 2-aminopimelamic acid being more widely distributed than 2-aminopimelic acid, but neither being detected in muscle tissue where the parent compound accumulates. nih.govnih.gov

Comparative Biochemical and Analog Studies

Arginine-Indospicine Structural and Functional Parallels

Indospicine (B103619) (L-2-amino-6-amidinohexanoic acid) is a structural analog of L-arginine. researchgate.net The primary structural difference lies in the substitution of the C-6 methylene (B1212753) group in indospicine for the amino group found in arginine. usda.gov This structural mimicry is the basis for its biological activity, as it allows indospicine to act as a competitive antagonist to arginine in various metabolic pathways. mdpi.com

Functionally, indospicine interferes with processes that are dependent on arginine. mdpi.com For instance, it has been demonstrated to competitively inhibit the incorporation of arginine into proteins. usda.gov In studies using cell-free systems from rat livers, the presence of indospicine depressed the incorporation of radiolabeled arginine into proteins. mdpi.com This inhibition was found to be reversible and dependent on the relative concentrations of indospicine and arginine, highlighting their competitive relationship. mdpi.com The structural similarity also allows indospicine to interfere with DNA synthesis, an effect that can be reversed by the addition of arginine. mdpi.com

Table 1: Structural and Functional Comparison of Indospicine and Arginine

| Feature | Indospicine | L-Arginine | Reference |

| Chemical Formula | C7H15N3O2 | C6H14N4O2 | usda.gov |

| Key Structural Difference | Contains a C-6 methylene group in the side chain. | Contains a nitrogen atom at the corresponding position in the side chain. | usda.gov |

| Functional Relationship | Acts as a competitive antagonist. | Essential amino acid and precursor for various metabolic pathways. | mdpi.com |

| Effect on Protein Synthesis | Inhibits the incorporation of arginine into nascent polypeptide chains. | A fundamental building block of proteins. | mdpi.comusda.gov |

Differential Interactions with Arginine-Metabolizing Enzymes and Pathways

Indospicine's structural resemblance to arginine leads to its interaction with several key enzymes that metabolize arginine. Notably, it acts as a competitive inhibitor of arginase and nitric oxide synthase (NOS). mdpi.comnih.gov

Arginase is a critical enzyme in the urea (B33335) cycle, responsible for hydrolyzing arginine to ornithine and urea. mdpi.com Indospicine has been shown to be a potent competitive inhibitor of arginase in rat liver homogenates, with an affinity for the enzyme similar to that of arginine itself. mdpi.com This inhibition can disrupt the urea cycle and other metabolic functions dependent on arginase activity. mdpi.com There are two main isoforms of arginase: arginase I (hepatic) and arginase II (extrahepatic). mdpi.com Indospicine's inhibitory action can affect both, thereby impacting a wide range of tissues. mdpi.comnih.gov

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from arginine. NO is a crucial signaling molecule involved in various physiological processes, including vasodilation and immune responses. nih.gov Indospicine has been found to inhibit both the constitutive (cNOS) and inducible (iNOS) forms of nitric oxide synthase. nih.gov This inhibition can lead to reduced NO production, potentially contributing to the toxic effects associated with indospicine. nih.gov

Table 2: Interaction of Indospicine with Arginine-Metabolizing Enzymes

| Enzyme | Indospicine's Effect | Consequence of Interaction | Reference |

| Arginase | Competitive inhibitor. | Disrupts the urea cycle and ornithine production. | mdpi.commdpi.com |

| Nitric Oxide Synthase (NOS) | Inhibitor of both constitutive (cNOS) and inducible (iNOS) isoforms. | Decreases nitric oxide (NO) synthesis. | nih.gov |

Comparative Cellular Uptake and Transport Mechanisms of Indospicine vs. Arginine

The cellular uptake of indospicine is a critical factor in its bioavailability and subsequent toxicity. Studies have shown that indospicine utilizes the same transport systems as arginine, albeit with different efficiencies. In vitro studies using human cell lines, such as Caco-2 (colorectal adenocarcinoma), have revealed that indospicine has a transport rate approximately two-fold higher than that of arginine. researchgate.net

The transport of cationic amino acids like arginine is primarily mediated by the y+ system. nih.gov Research indicates that this system is also the main transporter for indospicine. nih.gov The higher transport rate of indospicine suggests a greater efficiency of uptake into cells, which could contribute to its potency as a toxin. researchgate.net The persistence of indospicine in tissues is attributed to its slow release from organs where it has accumulated. mdpi.com

Table 3: Comparative Cellular Transport of Indospicine and Arginine

| Feature | Indospicine | L-Arginine | Reference |

| Primary Transport System | System y+ | System y+ | nih.gov |

| Relative Transport Rate | Approximately 2-fold higher than arginine in Caco-2 cells. | Baseline for comparison. | researchgate.net |

| Cellular Accumulation | Accumulates as a free amino acid in tissues and is slowly released. | Metabolized or incorporated into proteins. | mdpi.commdpi.com |

Comparison with Other Arginine Analogues (e.g., L-Canavanine) in Biological Systems

L-canavanine is another well-studied non-proteinogenic amino acid that acts as an arginine analogue. uchicago.edunih.gov It is found in certain leguminous plants and shares structural similarities with arginine, with an oxygen atom replacing a methylene bridge in the side chain. wikipedia.org

Both indospicine and L-canavanine interfere with arginine metabolism, but through slightly different primary mechanisms. While indospicine primarily acts as a competitive inhibitor of enzymes like arginase and is not readily incorporated into proteins, L-canavanine is readily charged by arginyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of arginine. mdpi.comuchicago.eduresearchgate.net This incorporation of L-canavanine leads to the synthesis of structurally aberrant proteins that may have impaired function, ultimately causing cellular dysfunction. uchicago.edutandfonline.com

In terms of their effects on nitric oxide synthase, both indospicine and L-canavanine have been shown to be inhibitors of both constitutive and inducible forms of the enzyme. nih.gov However, some studies suggest that L-canavanine may be a more selective inhibitor of the inducible isoform. nih.gov

Table 4: Comparative Profile of Indospicine and L-Canavanine

| Feature | Indospicine | L-Canavanine | Reference |

| Primary Mechanism of Action | Competitive inhibition of arginine-metabolizing enzymes (e.g., arginase). mdpi.com | Incorporation into proteins in place of arginine. uchicago.edunih.gov | mdpi.comuchicago.edunih.gov |

| Interaction with Arginyl-tRNA Synthetase | Inhibits the formation of arginyl-tRNA. mdpi.com | Substrate for arginyl-tRNA synthetase. uchicago.edunih.gov | mdpi.comuchicago.edunih.gov |

| Incorporation into Protein | Generally not incorporated into proteins. researchgate.net | Incorporated into nascent polypeptide chains. uchicago.edutandfonline.com | uchicago.eduresearchgate.nettandfonline.com |

| Effect on Nitric Oxide Synthase (NOS) | Inhibits both constitutive and inducible NOS. nih.gov | Inhibits both constitutive and inducible NOS, with some selectivity for iNOS reported. nih.govnih.gov | nih.govnih.gov |

Biotechnological and Remediation Research Applications

Development of Microbial Detoxification Strategies for Livestock Feed

The presence of indospicine (B103619) in leguminous plants of the Indigofera genus poses a significant risk to grazing livestock, causing hepatotoxicity and reproductive issues. futurebeef.com.aumdpi.com Research has focused on developing microbial strategies to detoxify indospicine in the rumen of these animals before it can be absorbed and accumulate in tissues. futurebeef.com.au

A promising strategy to mitigate indospicine toxicity is the development of a rumen drench containing live microbial populations capable of degrading the toxin. mdpi.comnih.gov This approach is based on the principle of rumen transfaunation, where beneficial microbes are introduced to enhance the digestive capabilities of the animal. researchgate.net

In vitro studies have successfully demonstrated the feasibility of this concept. By cultivating bovine rumen fluid in an anaerobic fermentation system with Indigofera spicata as the substrate, researchers have enriched a mixed microbial population with the ability to completely degrade indospicine. mdpi.comnih.gov Within eight days of starting the in vitro fermentation, the cultivated microbes could break down the toxin within a 24-hour period. nih.govuq.edu.au This specifically adapted microbial population holds the potential to be formulated into a commercial rumen drench. mdpi.comnih.gov Such a product could be administered to livestock grazing on pastures containing Indigofera, reducing the toxic side effects and preventing the accumulation of indospicine in their meat. mdpi.comnih.gov This method builds on previous successes where intra-ruminal drenches were used to prevent toxicity from other plant compounds in cattle. mdpi.com

Table 1: Key Findings in Rumen Drench Development for Indospicine Detoxification

| Research Focus | Key Finding | Potential Application | Source |

|---|---|---|---|

| In Vitro Fermentation | A mixed microbial population from bovine rumen fluid, cultivated with Indigofera spicata, completely degraded indospicine within 8 days. mdpi.comnih.gov | Development of a live microbial rumen drench. mdpi.com | nih.gov, mdpi.com, uq.edu.au |

| Degradation Timeline | After adaptation, the microbial consortia could degrade 90% of indospicine within nine hours and 100% within 24 hours. mdpi.com | Reducing toxic side-effects and toxin accumulation in grazing livestock. mdpi.com | mdpi.com |

The foundation of a successful rumen drench lies in the identification and characterization of the microbes responsible for detoxification. Studies have shown that microflora from the foregut of camels and the rumen of cattle can biodegrade indospicine. nih.govnih.gov In vitro experiments using camel and cattle foregut fluid demonstrated a high degradation rate of indospicine, reaching 97-99% within 48 hours. nih.gov

The degradation process yields specific metabolites. The primary breakdown products formed by these microbial populations have been identified as 2-aminopimelamic acid and 2-aminopimelic acid. nih.govnih.govnih.gov The formation of these metabolites confirms the metabolic pathway used by the rumen microbes to neutralize the toxin. nih.govnih.gov Time-course analyses have shown that indospicine degradation is most rapid in the initial hours of incubation, suggesting an efficient enzymatic process by the adapted microbial community. nih.gov

While current research has focused on cultivating naturally occurring microbial consortia, the principles of synthetic biology offer a path to engineer more robust and efficient degradation systems. frontiersin.org By identifying the key microbial species and the specific enzymes they use, it may be possible to construct artificial microbial consortia with enhanced detoxification capabilities. mdpi.comfrontiersin.org This could involve combining different strains that perform complementary functions or genetically engineering bacteria to express high levels of the indospicine-degrading enzymes. frontiersin.org

Table 2: Indospicine Degradation by Rumen Microbiota

| Microbial Source | Degradation Efficiency | Degradation Products | Timeframe | Source |

|---|---|---|---|---|

| Camel Foregut Fluid | ~99% | 2-aminopimelamic acid, 2-aminopimelic acid | 48 hours | nih.gov |

| Bovine Rumen Fluid | ~97% | 2-aminopimelamic acid, 2-aminopimelic acid | 48 hours | nih.govnih.gov |

Exploration of Novel Applications in Metabolic Therapy (e.g., cancer research through arginine deprivation)

The structural similarity of indospicine to the amino acid arginine has opened up a significant area of research in metabolic anticancer therapy. nih.govuq.edu.au Many types of cancer cells are unable to produce their own arginine due to the silencing of the enzyme argininosuccinate (B1211890) synthase 1 (ASS1) and are thus dependent on external sources of this amino acid. uq.edu.aumdpi.comnih.gov This dependency, known as arginine auxotrophy, makes them vulnerable to therapies that deplete arginine from their environment. mdpi.com

Arginine-deprivation therapy, using enzymes like recombinant human arginase I (rhArg1), is a developing anticancer strategy. nih.govnih.gov However, some cancer cells show resistance to this monotherapy. nih.gov Research has shown that indospicine can act as a powerful enhancer for this therapy. nih.govresearchgate.net When used in combination with arginine deprivation, indospicine at low micromolar concentrations is selectively toxic to human colorectal cancer cells. nih.govuq.edu.au

The mechanism of action involves indospicine being mistakenly incorporated into newly synthesized proteins in the absence of arginine, leading to cellular stress and apoptosis (programmed cell death). uq.edu.au Specifically, in arginine-starved cancer cells, indospicine deregulates critical pro-survival pathways (like PI3K-Akt and MAPK), activates mTOR, and exacerbates endoplasmic reticulum stress, ultimately triggering caspase-dependent apoptosis. nih.govuq.edu.auresearchgate.net Importantly, indospicine is not degraded by the therapeutic enzyme rhArg1, allowing it to exert its cytotoxic effects effectively. nih.govuq.edu.au These findings highlight the potential of using arginine structural analogues like indospicine as part of a combinatorial metabolic approach to target and kill malignant cells. nih.govresearchgate.net

Optimized Production of Indospicine and its Analogues for Research Reagents

The growing interest in indospicine for both biotechnological and therapeutic research necessitates reliable methods for its production. As a non-proteinogenic amino acid found only in Indigofera species, extraction from natural sources can be variable. researchgate.net Therefore, chemical synthesis provides a crucial route to obtaining pure indospicine and its structural analogues for research purposes. researchgate.netrsc.org

This synthetic methodology is versatile and can be adapted to produce not only L-indospicine but also its analogues, such as deuterium-labelled isotopomers (e.g., [5,5,6-²H₃]-L-indospicine) and other structural variants like L-norindospicine. researchgate.netrsc.org These analogues are invaluable tools for biological studies, allowing researchers to trace the metabolic fate of indospicine and to investigate structure-activity relationships. researchgate.netrsc.org

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| 2-aminopimelamic acid |

| 2-aminopimelic acid |

| Acrylonitrile |

| Arginine |

| Citrulline |

| Indospicine |

| Indospicine hydrochloride monohydrate |

| L-glutamic acid |

| L-homoserine lactone |

| L-indospicine |

| L-norindospicine |

| Ornithine |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying hydrochloride monohydrate compounds, such as Indospicine hydrochloride monohydrate?

- Methodological Answer : Synthesis typically involves multi-step reactions with intermediates purified via recrystallization or chromatography. For example, Doxapram hydrochloride monohydrate synthesis employs sequential reactions to ensure high yield and purity, followed by recrystallization in aqueous ethanol . Purification may include solvent evaporation techniques, as demonstrated for L-cysteine hydrochloride monohydrate crystal growth using slow evaporation to minimize impurities . Critical parameters include pH control, solvent selection, and temperature gradients.

Q. How should researchers characterize the crystallographic structure of hydrochloride monohydrate salts?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is indispensable for determining unit cell parameters and hydration states. For instance, L-cysteine hydrochloride monohydrate was analyzed via XRD to confirm its monoclinic crystal system and hydrogen-bonding network . Complementary techniques like FT-IR spectroscopy validate functional groups (e.g., -SH in cysteine), while thermogravimetric analysis (TGA) quantifies water content and thermal stability .

Q. What analytical techniques are essential for verifying the purity and composition of hydrochloride monohydrate compounds?

- Methodological Answer :

- Titration : Non-aqueous titration with perchloric acid (0.1 M) quantifies hydrochloride content, as applied to dopamine hydrochloride (1 mL of titrant ≈ 18.96 mg of analyte) .

- Heavy Metal Testing : Limit tests using Method A (USP) ensure compliance with thresholds (e.g., ≤20 μg/g for dopamine hydrochloride) .

- Spectrophotometry : UV-Vis and colorimetric assays (e.g., Ellman’s method for thiol quantification in L-cysteine derivatives) validate functional group integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing hydrochloride monohydrate derivatives?

- Methodological Answer : Contradictions in FT-IR or NMR spectra often arise from hydration state variability or polymorphic forms. For example, L-cysteine hydrochloride monohydrate exhibits distinct FT-IR peaks at 2550 cm⁻¹ (S-H stretch) compared to anhydrous forms . To resolve ambiguities:

- Perform variable-temperature XRD to detect phase transitions.

- Use deuterated solvents in NMR to suppress water interference.

- Cross-validate with mass spectrometry to confirm molecular ion peaks .

Q. What strategies are effective in optimizing solvent systems for hydrochloride monohydrate crystal growth?

- Methodological Answer : Solvent polarity and evaporation rate are critical. For L-cysteine hydrochloride monohydrate, slow evaporation of aqueous solutions at 25°C yielded high-quality crystals . Advanced approaches include:

- Co-solvent Systems : Mixing water with ethanol or acetone to modulate solubility.

- Seeding Techniques : Introducing pre-formed crystals to control nucleation.

- pH Adjustment : Maintaining acidic conditions (pH 2–3) to stabilize protonated amine groups .

Q. How do variations in hydration states impact the pharmacological activity of hydrochloride salts, and how can this be systematically studied?

- Methodological Answer : Hydration affects solubility, bioavailability, and receptor binding. For example, monohydrate forms of L-cysteine hydrochloride exhibit enhanced stability compared to anhydrous variants . Methodological frameworks include:

- Comparative Bioassays : Testing monohydrate vs. anhydrous forms in vitro (e.g., enzyme inhibition assays).

- Dissolution Studies : Using USP apparatus to measure dissolution rates in simulated physiological fluids.

- Molecular Dynamics Simulations : Modeling hydration shells to predict interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.